Methyl 2,4-dihydroxy-5-methylbenzoate
Description
Methyl 2,4-dihydroxy-5-methylbenzoate is a substituted methyl benzoate derivative featuring hydroxyl groups at the 2- and 4-positions and a methyl group at the 5-position of the aromatic ring. Its structure allows for diverse functionalization, such as amidation or nitration, to modulate physicochemical properties and biological activity . Crystallographic studies confirm its planar aromatic core stabilized by intramolecular hydrogen bonding between adjacent hydroxyl and ester groups, influencing solubility and stability .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 2,4-dihydroxy-5-methylbenzoate |
InChI |
InChI=1S/C9H10O4/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4,10-11H,1-2H3 |
InChI Key |
ADAYLBXFCVGNKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C(=O)OC |
Synonyms |
methyl 2,4-dihydroxy-5-methylbenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The compound’s structural analogues differ primarily in substituent type, position, and electronic effects. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) significantly reduce electron density on the aromatic ring, increasing acidity and reactivity toward nucleophilic substitution .
- Methyl ester vs. carboxylic acid : Esterification improves lipid solubility and bioavailability compared to free acids, critical for drug design .
- Substituent position : The 5-methyl group in the title compound minimizes steric clashes compared to bulkier substituents (e.g., 6-methoxy), favoring planar molecular packing in crystals .
Crystallographic and Stability Data
- Hydrogen Bonding : Intramolecular O–H···O bonds between the 2-OH and ester carbonyl stabilize the title compound’s conformation, a feature absent in analogues with meta-substituted hydroxyl groups (e.g., Methyl 2-hydroxy-6-nitrobenzoate) .
- Thermal Stability : The 5-methyl group contributes to higher thermal stability (decomposition >200°C) compared to nitro-substituted analogues (e.g., decomposition ~150°C for A100789) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
